BenchChemオンラインストアへようこそ!

1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)-

acute toxicity safety margin tetrahydroindazole

1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)- (CAS 36173-94-1), also known as 3-(β-morpholino-ethoxy)-4,5,6,7-tetrahydro-2H-indazole, is a saturated bicyclic heterocycle belonging to the tetrahydroindazole class. It bears a morpholinoethoxy side-chain at the 3-position and is structurally distinguished from its fully aromatic 1H-indazole analog (CAS 36173-90-7) by saturation of the fused six-membered ring.

Molecular Formula C13H21N3O2
Molecular Weight 251.32 g/mol
CAS No. 36173-94-1
Cat. No. B11860342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)-
CAS36173-94-1
Molecular FormulaC13H21N3O2
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)OCCN3CCOCC3
InChIInChI=1S/C13H21N3O2/c1-2-4-12-11(3-1)13(15-14-12)18-10-7-16-5-8-17-9-6-16/h1-10H2,(H,14,15)
InChIKeyHKXDANMWTBGMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)- (CAS 36173-94-1): Core Structural Identity and Procurement-Relevant Classification


1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)- (CAS 36173-94-1), also known as 3-(β-morpholino-ethoxy)-4,5,6,7-tetrahydro-2H-indazole, is a saturated bicyclic heterocycle belonging to the tetrahydroindazole class [1]. It bears a morpholinoethoxy side-chain at the 3-position and is structurally distinguished from its fully aromatic 1H-indazole analog (CAS 36173-90-7) by saturation of the fused six-membered ring [2]. The compound has been characterized as an analgesic agent investigated through Phase 2 clinical development, with its analgesic and anti-inflammatory properties established in rodent models [1]. Its molecular formula is C₁₃H₂₁N₃O₂ with a molecular weight of 251.32 g/mol and a computed XLogP3-AA of 1.4 [2].

Why In-Class Substitution of 4,5,6,7-Tetrahydro-3-(2-morpholinoethoxy)-1H-indazole Is Not Supported by Evidence


The tetrahydroindazole scaffold is not functionally interchangeable with the aromatic indazole series. Saturation of the fused six-membered ring alters the electronic distribution, conformational flexibility, and metabolic vulnerability of the core [1]. In the specific case of the 3-morpholinoethoxy-substituted analogs, direct comparative in vivo data demonstrate that the tetrahydro derivative (CAS 36173-94-1) and its aromatic counterpart (CAS 36173-90-7) exhibit substantially different acute toxicity profiles and analgesic potency ratios across pain modalities, despite sharing an identical side-chain [1]. Procurement of the incorrect analog without accounting for these quantitative differences risks selecting a compound with a 2.8-fold lower LD₅₀, an altered therapeutic index, and a divergent efficacy balance between thermal and inflammatory pain models [1].

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydro-3-(2-morpholinoethoxy)-1H-indazole (CAS 36173-94-1) Versus Closest Analogs


Acute Oral Toxicity (LD₅₀) in Mice: Tetrahydro Derivative Exhibits 2.8-Fold Lower Acute Lethality Than the Aromatic 1H-Indazole Analog

In male NMRI mice (18–20 g), the acute oral LD₅₀ of 3-(β-morpholino-ethoxy)-4,5,6,7-tetrahydro-2H-indazole was determined to be 1720 mg/kg, compared to 615 mg/kg for 3-(β-morpholino-ethoxy)-1H-indazole hydrobromide under comparable conditions [1]. This represents a 2.8-fold reduction in acute lethal toxicity for the tetrahydro derivative.

acute toxicity safety margin tetrahydroindazole

Analgesic Potency in the Writhing Test: Tetrahydro Derivative Shows Modality-Specific Efficacy Distinct from the Aromatic Analog

In the lactic acid-induced writhing test in mice, the tetrahydro compound exhibited an ED₅₀ of 94 mg/kg p.o., while the aromatic 1H-indazole analog showed an ED₅₀ of 46 mg/kg p.o. [1]. Although the aromatic analog is 2.04-fold more potent, the tetrahydro compound's therapeutic index (Th.I. = LD₁₀/ED₅₀ relative to aminophenazone) is 2.07, versus 1.30 for the 1H-indazole analog, indicating a more favorable safety-efficacy ratio for inflammatory pain [1].

writhing test analgesic potency inflammatory pain

Analgesic Profile Differentiation: Thermal (Hot Plate) vs. Inflammatory (Writhing) Efficacy Balance Differs Between Tetrahydro and Aromatic Analogs

In the hot plate test (56°C), the tetrahydro compound had an ED₅₀ of 540 mg/kg p.o. and a Th.I. of 2.67, compared to the aromatic analog's ED₅₀ of 142 mg/kg p.o. and Th.I. of 3.53 [1]. The aromatic analog is 3.80-fold more potent in the hot plate test, but its Th.I. advantage (1.32-fold) is modest. Across the two pain modalities, the hot-plate/writhing ED₅₀ ratio is 5.74 for the tetrahydro compound versus 3.09 for the aromatic analog, indicating that the tetrahydro derivative is relatively more selective for inflammatory pain pathways [1].

hot plate test thermal analgesia modality specificity

Synthetic Yield and Process Efficiency: Tetrahydro Derivative Achieves 68% Yield with Simplified Workup Versus <25% Historical Yields for Aromatic Analog

The patent describes an improved synthetic process yielding 3-(β-morpholino-ethoxy)-4,5,6,7-tetrahydro-2H-indazole in 68% of theoretical yield as colorless crystals (m.p. 65°C), without requiring distillation or column chromatography [1]. In contrast, the prior art process for the aromatic 1H-indazole analog achieved yields below 25% and required time-consuming reprocessing by distillation and aluminum oxide chromatography due to lactam byproduct formation [1]. The tetrahydro compound's hydrobromide salt melts at 149–153°C, compared to 113–115°C for the aromatic free base and 186–190°C for its hydrobromide [1].

synthetic yield process chemistry purity

Rat Analgesia Model Confirms Translational Differentiation: Tetrahydro Derivative Retains Activity with Reduced Toxicity Relative to Standards

In an electrical tail-root stimulation assay in rats (female, 160–360 g), the tetrahydro compound showed an ED₅₀ of 143 mg/kg p.o. and a therapeutic index of 1.62 (relative to aminophenazone = 1.00), with an LD₅₀ of 1600 mg/kg [1]. By comparison, the aromatic analog in a separate rat hot-plate-based assay yielded an ED₅₀ of 34 mg/kg p.o. with a relative effectivity of 6.84 versus aminophenazone [1]. Although cross-assay comparisons must be interpreted cautiously, the tetrahydro compound's LD₅₀ in rats is 1.14-fold that of aminophenazone (LD₅₀ 1350 mg/kg), while its Th.I. exceeds that of acetylsalicylate (0.28) by 5.8-fold [1].

rat analgesia electrical stimulation translational model

Procurement-Relevant Application Scenarios for 4,5,6,7-Tetrahydro-3-(2-morpholinoethoxy)-1H-indazole (CAS 36173-94-1)


Preclinical Analgesic Development Targeting Inflammatory or Visceral Pain with an Emphasis on Safety Margins

The tetrahydro derivative's 2.8-fold higher LD₅₀ relative to the aromatic analog [1] and its superior therapeutic index in the writhing test (Th.I. 2.07 vs. 1.30) [1] make it the preferred candidate for analgesic programs prioritizing safety over maximal potency. Its modality selectivity profile—relatively greater efficacy in inflammatory (writhing) versus thermal (hot plate) pain—positions it for indications such as postoperative pain, visceral pain, or chronic inflammatory conditions where thermal analgesia is not the primary endpoint [1].

Scale-Up and Process Chemistry Feasibility Studies for Tetrahydroindazole Scaffolds

The 68% synthetic yield achieved via the patented enolate alkylation route in absolute dioxane, coupled with the elimination of chromatographic purification [1], provides a cost-effective entry point for gram-to-kilogram scale synthesis. The lower melting point of the free base (65°C vs. 113–115°C for the aromatic analog) [1] may simplify handling and formulation development. This compound serves as a practical starting material for further derivatization of the tetrahydroindazole core.

Comparative Pharmacological Tool Compound for Tetrahydroindazole vs. Indazole Scaffold Profiling

Because the tetrahydro and aromatic morpholinoethoxy analogs share an identical side-chain but differ only in ring saturation, this pair constitutes a controlled chemical biology tool set for dissecting the contribution of ring aromaticity to target engagement, metabolic stability, and off-target activity. The quantitative toxicity and efficacy data from head-to-head in vivo comparisons [1] provide a benchmark for structure-activity relationship (SAR) campaigns exploring the tetrahydroindazole chemotype.

Reference Standard for Analytical Method Development and Quality Control of Tetrahydroindazole Derivatives

The well-characterized melting point (free base 65°C; hydrobromide 149–153°C) [1], established synthetic route, and availability of the compound in high purity (≥97% as reported by vendors) make it suitable as a reference standard for HPLC calibration, NMR spectral libraries, and impurity profiling in quality control workflows for tetrahydroindazole-based research chemicals.

Quote Request

Request a Quote for 1H-Indazole, 4,5,6,7-tetrahydro-3-(2-(4-morpholinyl)ethoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.